Methyl 4-isocyanatophenylacetate
Description
Methyl 4-isocyanatophenylacetate is an organic compound characterized by a phenyl ring substituted with an isocyanate (–NCO) group at the para position and an acetate ester (–CH₂COOCH₃) moiety. Its molecular formula is C₁₀H₉NO₃, with a theoretical molecular weight of 191.19 g/mol. The isocyanate group confers high reactivity, enabling its use in synthesizing polymers, pharmaceuticals, and agrochemicals through reactions with amines, alcohols, or thiols to form ureas, urethanes, or thiocarbamates .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 2-(4-isocyanatophenyl)acetate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-8-2-4-9(5-3-8)11-7-12/h2-5H,6H2,1H3 |
InChI Key |
ZLRLHDKKUWIYMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 4-isocyanatophenylacetate with three structurally related phenylacetate esters differing in para-substituents: methyl (–CH₃), chloro (–Cl), and iodo (–I).
*Calculated from molecular formula.
Methyl (4-Methylphenyl)acetate
- Applications : Used in fragrances, solvents, and intermediates for fine chemicals.
- Properties: The methyl group enhances lipophilicity, making it suitable for non-polar matrices.
Methyl 4-Chlorophenylacetate
- Applications : Intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals.
- Reactivity : Chlorine’s electron-withdrawing effect slightly activates the phenyl ring for electrophilic substitution but is less reactive than –NCO.
Methyl (4-Iodophenyl)acetate
- Applications : Used in radiolabeling and Suzuki-Miyaura cross-coupling reactions due to the C–I bond’s lability.
- Stability : High melting point (271.9°C) and density (1.68 g/cm³) reflect iodine’s heavy atom effect.
This compound
- Reactivity : The –NCO group reacts rapidly with amines to form ureas, enabling its use in polyurethane synthesis or drug conjugation (e.g., antibody-drug conjugates).
- Challenges : Requires low-temperature storage to prevent premature polymerization or hydrolysis .
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